![molecular formula C13H17N3O B2505236 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol CAS No. 1458382-15-4](/img/structure/B2505236.png)
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol
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Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Molecular Structure Analysis
Imidazopyridine is a fused bicyclic 5–6 heterocycle. It contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .
Scientific Research Applications
Drug Development: The scaffold of imidazo[1,2-a]pyridine serves as a “drug prejudice” due to its structural versatility. Researchers have explored this moiety for developing novel pharmaceutical compounds .
Antibacterial and Antiviral Agents: Substituted imidazo[1,2-a]pyridines exhibit broad-spectrum biological activity. They have been investigated as potential antibacterial, antifungal, and antiviral agents .
Anti-Inflammatory Properties: Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have anti-inflammatory effects and may find applications in treating inflammatory conditions .
Material Science Applications
Beyond medicinal chemistry, imidazo[1,2-a]pyridine also plays a role in material science:
Optoelectronic Devices: Researchers have explored imidazo[1,2-a]pyridine derivatives for their luminescent properties. These compounds could be useful in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors .
Confocal Microscopy and Imaging: Certain imidazo[1,2-a]pyridine derivatives serve as emitters for confocal microscopy and imaging applications. Their fluorescence properties make them valuable in visualizing biological samples .
Other Applications
- Anti-Tuberculosis Activity : Some 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated in vitro anti-TB activity. They show promise against replicating, non-replicating, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) strains .
Mechanism of Action
properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXZGZDNZDDZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol |
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